Product packaging for Beta-Amyloid (1-34)(Cat. No.:)

Beta-Amyloid (1-34)

Cat. No.: B1578785
M. Wt: 3787.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Amyloid Beta (Aβ) Peptides in Neurobiological Research

Amyloid beta (Aβ) peptides are a group of peptides, typically 36–43 amino acids in length, that are centrally implicated in the pathology of Alzheimer's disease. wikipedia.org These peptides are derived from the amyloid precursor protein (APP), a transmembrane protein with functions that are not yet fully understood. wikipedia.orgnih.gov The generation of Aβ peptides occurs through the sequential cleavage of APP by two enzymes: beta-secretase (BACE1) and gamma-secretase. wikipedia.orgnih.gov While Aβ peptides are a normal product of metabolism, an imbalance in their production and clearance is believed to lead to their aggregation into soluble oligomers and insoluble fibrils, which form the characteristic amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.orgnih.gov Research has increasingly focused on the role of soluble oligomeric forms of Aβ as the primary neurotoxic species. wikipedia.org

Derivation and Research Significance of Beta-Amyloid (1-34) as a Specific Aβ Fragment

Beta-Amyloid (1-34), also denoted as Aβ(1-34), is a shorter, soluble fragment of the full-length Aβ peptide. eurogentec.commedchemexpress.commedchemexpress.com It is generated from the further degradation of longer Aβ peptides, such as Aβ(1-40) and Aβ(1-42), by certain enzymes. nih.govnih.gov Notably, beta-site APP cleaving enzyme 1 (BACE1), the same enzyme that initiates Aβ production, is also involved in the degradation of Aβ40 and Aβ42 into the common Aβ34 intermediate. nih.govnih.gov This dual role of BACE1 highlights the complexity of amyloid metabolism. The significance of Aβ(1-34) in research lies in its potential role as a marker of amyloid clearance. nih.govnih.gov Studying this fragment provides insights into the enzymatic pathways responsible for breaking down the more aggregation-prone Aβ species.

Historical Research Trajectories and Current Perspectives on Beta-Amyloid (1-34)

Historically, research on amyloid beta has predominantly focused on the longer, plaque-forming peptides, Aβ(1-40) and Aβ(1-42). eurogentec.comnih.gov However, with advancements in detection methods like immunoprecipitation-mass spectrometry, a wider array of C-terminally and N-terminally truncated Aβ peptides have been identified in biological fluids. acs.orgresearchgate.net This has led to a growing interest in the roles of these shorter fragments.

Current perspectives position Beta-Amyloid (1-34) as a significant player in the dynamics of Aβ clearance. nih.govnih.gov Studies have shown that levels of Aβ(1-34) are elevated in the cerebrospinal fluid (CSF) of individuals with mild cognitive impairment who later progress to dementia. nih.govnih.gov Furthermore, the ratio of Aβ(1-34) to Aβ(1-42) in the CSF has been associated with preclinical markers of neurodegeneration. nih.govnih.gov This suggests that Aβ(1-34) could serve as a valuable biomarker for monitoring the efficiency of amyloid clearance pathways in the brain. nih.govnih.gov

Properties

Molecular Weight

3787.2

sequence

DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGL

Origin of Product

United States

Biogenesis and Proteolytic Processing of Beta Amyloid 1 34

Amyloid Precursor Protein (APP) Cleavage Pathways Yielding Aβ Fragments

The formation of Aβ peptides begins with the proteolytic processing of APP, a transmembrane protein expressed widely in neuronal tissues. biolegend.com This processing can occur via two main pathways: the non-amyloidogenic pathway, which prevents Aβ formation, and the amyloidogenic pathway, which leads to its production. creative-diagnostics.comfrontiersin.org

The canonical amyloidogenic pathway is a prerequisite for the eventual formation of Aβ(1-34). This pathway involves two key enzymatic cleavages:

β-Secretase Cleavage : The process is initiated by the enzyme Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), which cleaves APP at the N-terminus of the Aβ domain. mdpi.comnih.gov This action releases a soluble N-terminal fragment (sAPPβ) and leaves a 99-amino acid C-terminal fragment (C99) bound to the membrane. creative-diagnostics.comfrontiersin.org

γ-Secretase Cleavage : The membrane-bound C99 fragment is then cleaved by γ-secretase, a multi-protein complex. nih.govwikipedia.org This intramembranous cleavage is imprecise and can occur at several positions, generating Aβ peptides of varying lengths, most commonly Aβ(1-40) and Aβ(1-42). wikipedia.orgnih.gov

Aβ(1-34) is not a direct product of this canonical γ-secretase cleavage. Instead, the Aβ(1-40) and Aβ(1-42) peptides generated through this pathway serve as the essential substrates for the subsequent enzymatic activity that produces Aβ(1-34). nih.govnih.gov The generation of Aβ(1-34) is therefore dependent on the prior successful completion of the canonical amyloidogenic pathway. nih.gov

The primary mechanism for Aβ(1-34) generation involves the further cleavage of longer, pre-existing Aβ peptides. This represents an alternative processing step that occurs after the canonical pathway is complete.

BACE1-Mediated Cleavage of Aβ : Research has shown that BACE1 possesses a secondary, "amyloidolytic" activity where it can cleave fully formed Aβ(1-40) and Aβ(1-42) peptides. nih.govresearchgate.net This cleavage occurs between amino acid residues 34 and 35, truncating the longer peptides to produce the non-toxic Aβ(1-34) fragment. nih.govresearchgate.net

Metalloprotease-Mediated Cleavage : Other enzymes may also contribute to the C-terminal truncation of Aβ. Glia-derived metalloproteases, such as Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), are thought to be capable of processing Aβ(1-40), potentially contributing to Aβ(1-34) formation. mdpi.com

Table 1: APP Cleavage Pathways and Their Relevance to Aβ(1-34) Generation

Pathway Key Enzymes Initial Products Subsequent Processing to Aβ(1-34)
Canonical Amyloidogenic Pathway BACE1, γ-Secretase C99, Aβ(1-40), Aβ(1-42) Provides the necessary Aβ(1-40)/Aβ(1-42) substrates for further cleavage.
Alternative Cleavage (Amyloidolytic) BACE1, MMPs Aβ(1-34) Direct cleavage of Aβ(1-40) and Aβ(1-42) to form Aβ(1-34). nih.govmdpi.com

Role of Canonical Secretase Processing in Aβ(1-34) Generation

Enzymatic Regulation of Beta-Amyloid (1-34) Production and Degradation

The levels of Aβ(1-34) are tightly controlled by the interplay of several key enzymes that are involved in both its production from longer Aβ species and its potential clearance.

BACE1 plays a pivotal and dual role in amyloid metabolism, functioning in both amyloidogenic and amyloidolytic pathways. researchgate.net

Amyloidogenic Activity : As the primary β-secretase, BACE1's cleavage of APP is the rate-limiting step that initiates the entire Aβ production cascade. mdpi.comd-nb.info This function leads to the formation of the C99 fragment, the direct precursor to Aβ peptides. frontiersin.org

Amyloidolytic Activity : In a distinct, subsequent action, BACE1 can also degrade Aβ. researchgate.net It specifically cleaves Aβ(1-40) and Aβ(1-42) to generate Aβ(1-34). nih.govresearchgate.net This amyloid-degrading function is considered a clearance mechanism, as Aβ(1-34) is a non-toxic and non-aggregating fragment. researchgate.net The production of Aβ(1-34) can therefore serve as an indicator of this amyloid-clearing activity by BACE1. researchgate.net Studies have found that in conditions with elevated BACE1 levels, there is a corresponding increase in Aβ(1-34) levels, suggesting a shift towards this degradative pathway. researchgate.net

The activity of γ-secretase is indispensable for the production of Aβ(1-34). nih.gov While BACE1 performs the final cleavage to create Aβ(1-34), it can only act on Aβ peptides that have already been liberated from the cell membrane. nih.govnih.gov

In vitro and cellular studies have demonstrated this dependency. BACE1-mediated cleavage at the Aβ-34 site does not occur on the membrane-bound C99 fragment. nih.gov It only happens when Aβ(1-40), a direct product of γ-secretase cleavage, is provided as the substrate. nih.gov Consequently, the inhibition of γ-secretase blocks the production of its products, Aβ(1-40) and Aβ(1-42), and as a result, also blocks the subsequent BACE1-mediated generation of Aβ(1-34). nih.govnih.gov This establishes that γ-secretase activity is a mandatory prerequisite for the BACE1-mediated processing at the Aβ-34 site. nih.gov

Besides BACE1, other proteases have been identified that can process longer Aβ peptides into smaller fragments, including Aβ(1-34), or are involved in general Aβ clearance.

Angiotensin-Converting Enzyme (ACE) : In vitro studies have shown that ACE can convert Aβ(1-42) into multiple smaller species. Mass spectrometry analysis of the reaction products revealed the generation of Aβ(1-34), among other fragments. nih.gov

Matrix Metalloproteinases (MMPs) : As mentioned, glial-secreted proteases like MMP-2 and MMP-9 are implicated in the C-terminal truncation of Aβ(1-40), which could lead to the formation of Aβ(1-34). mdpi.com

Table 2: Key Enzymes in Aβ(1-34) Metabolism

Enzyme Primary Substrate(s) for Aβ(1-34) Generation Role in Aβ(1-34) Metabolism Reference
BACE1 Aβ(1-40), Aβ(1-42) Primary enzyme for degrading Aβ(1-40/42) into Aβ(1-34) (amyloidolytic activity). researchgate.net, nih.gov
γ-Secretase C99 Indirectly essential; produces the Aβ(1-40/42) substrates required by BACE1. nih.gov, nih.gov
Angiotensin-Converting Enzyme (ACE) Aβ(1-42) Degrades Aβ(1-42) into several fragments, including Aβ(1-34). nih.gov
MMP-2 / MMP-9 Aβ(1-40) Implicated in the C-terminal truncation of Aβ, potentially forming Aβ(1-34). mdpi.com

Influence of Gamma-Secretase Activity on Aβ(1-34) Production

Cellular Compartmentation of Beta-Amyloid (1-34) Biogenesis and Trafficking

The generation of Beta-Amyloid (1-34) (Aβ(1-34)) is a complex process, intrinsically linked to the spatial and temporal segregation of its parent molecule, the Amyloid Precursor Protein (APP), and the secretases responsible for its processing within distinct subcellular compartments. The trafficking itineraries of APP and the involved enzymes are critical, as their convergence in specific organelles is a prerequisite for the proteolytic events that ultimately yield Aβ(1-34).

The biogenesis of Aβ(1-34) is not a direct cleavage product from APP but rather results from a secondary cleavage of longer Aβ peptides. This process begins with the amyloidogenic pathway of APP processing. APP, a type I transmembrane protein, is synthesized in the endoplasmic reticulum (ER) and traffics through the Golgi apparatus. nih.govportlandpress.com From the trans-Golgi network (TGN), APP can be transported to the cell surface or sorted into the endocytic pathway. portlandpress.combu.edu

The initial and rate-limiting step in generating amyloid peptides is the cleavage of APP by the β-site APP cleaving enzyme 1 (BACE1). portlandpress.commdpi.com While both APP and BACE1 are present in the secretory pathway, including the Golgi, the acidic environment required for optimal BACE1 activity means that the primary site of this cleavage occurs within the acidic compartments of the endocytic pathway, such as endosomes. nih.govmdpi.comtandfonline.com APP that is not cleaved at the cell surface is internalized into endosomes, where it encounters active BACE1. nih.govbiorxiv.org This encounter results in the shedding of the soluble sAPPβ ectodomain and the generation of a membrane-bound C-terminal fragment of 99 amino acids, known as C99. mdpi.comfrontiersin.org

The C99 fragment is the direct substrate for the γ-secretase complex, a multi-protein enzyme that performs an intramembrane cleavage. mdpi.com This cleavage is imprecise and results in various Aβ isoforms, most commonly Aβ(1-40) and Aβ(1-42). researchgate.net The γ-secretase complex is found in multiple cellular locations, including the ER, Golgi, and endocytic compartments. bu.edupnas.orgnih.gov

The generation of the specific Aβ40 and Aβ42 peptides that serve as substrates for Aβ(1-34) production has been linked predominantly to γ-secretase complexes containing Presenilin 2 (PS2). nih.gov These PS2-containing γ-secretase complexes are known to selectively cleave substrates localized within late endosomal and lysosomal compartments. nih.gov Therefore, the production of the precursor Aβ peptides for Aβ(1-34) primarily occurs in these late endocytic organelles.

The final step, the creation of Aβ(1-34), involves an "amyloidolytic" activity of BACE1, where it cleaves the longer, fully formed Aβ peptides (like Aβ40 and Aβ42) at the peptide bond between Leucine-34 and Methionine-35. nih.govresearchgate.net This proteolytic event occurs after the longer Aβ peptides have been liberated by the γ-secretase complex. researchgate.net Given that BACE1 activity is optimal in acidic environments and that its substrates (Aβ40/Aβ42) are prominently generated in late endosomes/lysosomes, these compartments are the principal sites for Aβ(1-34) production. nih.gov The trafficking of the newly formed Aβ(1-34) is less specifically defined but is thought to follow general Aβ clearance pathways, which may involve transport via recycling vesicles to the cell surface for secretion or release in association with exosomes. nih.govpnas.org

Table 1: Key Proteins in the Biogenesis of Beta-Amyloid (1-34)

Protein/Enzyme Primary Function in Aβ(1-34) Pathway Primary Subcellular Location(s)
Amyloid Precursor Protein (APP) Precursor molecule that is sequentially cleaved to produce Aβ peptides. wikipedia.org Endoplasmic Reticulum, Golgi, Plasma Membrane, Endosomes. portlandpress.commdpi.com

| Beta-site APP cleaving enzyme 1 (BACE1) | 1. Cleaves APP to generate the C99 fragment (amyloidogenic). mdpi.com 2. Cleaves Aβ40/Aβ42 to generate Aβ(1-34) (amyloidolytic). nih.gov | Endosomes, Lysosomes, trans-Golgi Network. tandfonline.compnas.org | | Presenilin 2 (PS2)-containing γ-secretase | Cleaves the C99 fragment to generate Aβ40 and Aβ42, the substrates for Aβ(1-34) production. nih.gov | Late Endosomes, Lysosomes. nih.gov |

Table 2: Role of Subcellular Compartments in Beta-Amyloid (1-34) Generation

Cellular Compartment Key Events in Aβ(1-34) Pathway Associated Enzymes/Proteins
Endoplasmic Reticulum (ER) Synthesis, folding, and modification of APP. nih.gov Amyloid Precursor Protein (APP)
Golgi Apparatus Maturation and sorting of APP and BACE1 into distinct transport carriers. portlandpress.com APP, BACE1
Endosomes (Early) Internalization of APP from the cell surface; initial convergence of APP and BACE1 leading to C99 formation. nih.govbu.edu APP, BACE1
Endosomes (Late) / Lysosomes Primary site for C99 cleavage by PS2-γ-secretase to produce Aβ40/Aβ42. nih.gov Subsequent cleavage of Aβ40/Aβ42 by BACE1 to generate Aβ(1-34). nih.gov APP, C99, BACE1, PS2-γ-secretase

Conformational Dynamics and Aggregation Propensities of Beta Amyloid 1 34

Structural Characterization of Beta-Amyloid (1-34) Monomers and Early Intermediates

Spectroscopic Analyses of Beta-Amyloid (1-34) Secondary Structure (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are pivotal in elucidating the secondary structure of Beta-Amyloid (Aβ) peptides, including the Aβ(1-34) fragment. jasco-global.comnih.gov Aβ peptides are known to be intrinsically unstructured in solution, meaning they don't adopt a single, stable three-dimensional shape but rather exist as a collection of different conformations. wikipedia.org

CD spectroscopy, a method sensitive to the secondary structure of proteins, has been used to monitor the conformational changes of Aβ peptides during aggregation. jasco-global.comnbrc.ac.in For instance, studies on Aβ(1-40) have shown that in certain environments, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, the peptide can adopt an α-helical conformation, characterized by double minima at 208 nm and 222 nm in the CD spectrum. nbrc.ac.in Conversely, under conditions that promote aggregation, a shift to a β-sheet structure is observed, indicated by a minimum around 218 nm. nbrc.ac.in While direct CD data for Aβ(1-34) is less common in the literature, studies on fragments like Aβ(1-16) and Aβ(25-40) show distinct spectra, with Aβ(1-16) exhibiting a polyproline II (PPII)-like structure and Aβ(25-40) showing a mix of β-strand and disordered conformations. umsystem.edu The CD spectrum of full-length Aβ(1-40) often resembles that of the Aβ(25-40) fragment, suggesting a predominantly disordered nature under certain experimental conditions. umsystem.edu

NMR spectroscopy provides more detailed, residue-specific structural information. nih.gov Early NMR studies on a 26-amino acid fragment, Aβ(10-35), revealed a collapsed coil structure with minimal significant secondary structure. wikipedia.org However, more recent and advanced NMR studies on longer fragments like Aβ(1-40) have identified significant secondary and tertiary structural elements. wikipedia.org For a related fragment, Aβ(17-34), NMR studies have shown that it can adopt an α-helical structure for residues 19-26 and 28-33, with a kink around residues S26, N27, and K28, even in an aqueous solution without organic solvents. nih.gov This α-helical conformation is considered a potential intermediate state before the transition to β-sheet structures during aggregation. nih.gov The N-terminal region of Aβ is generally considered disordered in fibrils, with structural order beginning around residue Y10. pnas.org

Spectroscopic Data on Aβ Fragments
Aβ FragmentTechniqueObserved Secondary StructureKey Findings
Aβ(1-40)CDα-helical in 20 mM DPC; β-sheet in 5.5 mM DPCMembrane environment can trigger conformational change. nbrc.ac.in
Aβ(1-16)CDPPII-like structureHydrophilic N-terminus has a distinct conformation. umsystem.edu
Aβ(25-40)CDβ-strand and disorderedHydrophobic region contributes to β-sheet propensity. umsystem.edu
Aβ(17-34)NMRα-helical (residues 19-26 and 28-33)An α-helical intermediate can exist in aqueous solution. nih.gov
Aβ(10-35)NMRCollapsed coil, no significant secondary structureEarly studies suggested a largely unstructured monomer. wikipedia.org

Computational Modeling of Beta-Amyloid (1-34) Conformations and Folding

Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens to investigate the conformational dynamics and folding pathways of Aβ peptides at an atomic level. frontiersin.org These methods are crucial for understanding intrinsically disordered peptides like Aβ, which are challenging to study experimentally due to their transient structures and aggregation propensity. frontiersin.orgnih.gov

Simulations have revealed that Aβ monomers are not entirely random coils but populate a set of discrete conformational states. wikipedia.org Replica exchange molecular dynamics (REMD) simulations of Aβ(1-40) and Aβ(1-42) have shown that these peptides exist as statistical coils with several relatively independent folding units. nih.gov For Aβ(1-40), these units are approximately residues 1–5, 10–13, 17–22, 28–37, and 39–40, connected by turn structures. nih.gov The free energy landscapes of both Aβ(1-40) and Aβ(1-42) are characterized by two main basins corresponding to conformers with significant α-helical or β-sheet content. nih.gov

A key event in the folding of Aβ monomers is the formation of a turn in the Val24-Lys28 region, which is thought to nucleate the intramolecular folding process and subsequent self-assembly. researchgate.net Constant pH molecular dynamics simulations of fragments like Aβ(1-28) and Aβ(10-42) have highlighted the role of pH in modulating the folding landscape. pnas.org These simulations suggest that specific electrostatic interactions, such as between Glu22 and Lys28, can destabilize nascent helices and promote the formation of a β-turn in the 23-26 region as pH increases. pnas.org

Computational studies also provide insights into the differences between Aβ isoforms. Simulations indicate that the C-terminus of Aβ(1-42) is more structured than that of Aβ(1-40), which may be due to stabilizing intramolecular contacts from the hydrophobic residues Ile41 and Ala42. nih.gov This increased C-terminal structure in Aβ(1-42) is believed to contribute to its higher aggregation propensity. nih.gov While specific computational models for Aβ(1-34) are less prevalent, the principles derived from studies of longer and shorter fragments provide a framework for understanding its conformational behavior. The absence of the hydrophobic C-terminal residues beyond position 34 in Aβ(1-34) would likely alter its folding landscape and aggregation potential compared to Aβ(1-40) and Aβ(1-42).

Key Findings from Computational Modeling of Aβ Peptides
Aβ FragmentSimulation MethodKey Conformational FeaturesSignificance
Aβ(1-40)/Aβ(1-42)REMDStatistical coil with multiple folding units; α-helix and β-sheet basins.Monomers are not random; possess pre-structured elements. nih.gov
Aβ monomerNot specifiedTurn formation in Val24-Lys28 region nucleates folding.Identifies a critical early step in the aggregation pathway. researchgate.net
Aβ(1-28)/Aβ(10-42)Constant pH MDpH-dependent formation of β-turn in residues 23-26.Highlights the role of the cellular environment in Aβ folding. pnas.org
Aβ(1-40) vs Aβ(1-42)REMDAβ(1-42) has a more structured C-terminus.Explains the higher amyloidogenicity of Aβ(1-42). nih.gov

Oligomerization and Fibrillization Kinetics of Beta-Amyloid (1-34)

Investigation of Beta-Amyloid (1-34) Self-Assembly and Nucleation Pathways

The self-assembly of Aβ peptides into larger aggregates is a complex process that begins with nucleation. diva-portal.orgnih.gov This process can occur through two main pathways: primary nucleation, where monomers associate in solution to form a nucleus, and secondary nucleation, where the surface of existing fibrils catalyzes the formation of new nuclei. acs.orgnih.gov The aggregation kinetics are often characterized by a lag phase (nucleation), followed by a growth phase (elongation), and finally a stationary phase. diva-portal.org

Aβ peptides are amphiphilic, with a hydrophilic N-terminus and a hydrophobic C-terminus, which drives their self-assembly through intermolecular electrostatic and hydrophobic interactions. researchgate.netnih.gov The central hydrophobic cluster (residues 17-21) and the C-terminal hydrophobic region are particularly important for aggregation. pnas.orgresearchgate.net The self-assembly process is highly sensitive to environmental factors such as peptide concentration, temperature, pH, and the presence of co-solvents or interfaces like lipid membranes. scirp.orgaip.org

For Aβ(1-34), the absence of the highly hydrophobic C-terminal residues present in Aβ(1-40) and Aβ(1-42) would significantly impact its self-assembly. The C-terminus of Aβ plays a crucial role in stabilizing the fibril structure. nih.gov Therefore, Aβ(1-34) is expected to have a reduced aggregation propensity and different nucleation kinetics compared to the longer, more pathogenic forms. Studies on various Aβ isoforms have shown that even small changes in the C-terminus can dramatically alter aggregation behavior. nih.gov For example, pyroglutamate-modified Aβ(3-42) forms fibrils much faster and at lower concentrations than Aβ(1-42), highlighting the critical role of specific residues and modifications in driving nucleation. rsc.org

Characterization of Beta-Amyloid (1-34) Oligomeric Species and Protofibrils

During the aggregation process, Aβ peptides form a variety of non-fibrillar, soluble intermediate species, including oligomers and protofibrils. researchgate.netdiva-portal.org These soluble oligomers are now widely considered to be the primary neurotoxic species in Alzheimer's disease, rather than the mature, insoluble fibrils. nbrc.ac.innih.gov

Oligomers are small, spherical, or annular aggregates that can range in size. nih.gov Protofibrils are curvilinear, bead-like structures that are precursors to mature fibrils. nih.govacs.org These intermediates can be transient and exist in a heterogeneous mixture, making their structural characterization challenging. nih.gov Techniques like atomic force microscopy (AFM), transmission electron microscopy (TEM), and size-exclusion chromatography are used to visualize and isolate these species. researchgate.netacs.org

For Aβ(1-40), protofibrils have been isolated and shown to grow through two distinct mechanisms: elongation by monomer deposition and lateral association of protofibrils. acs.org Solid-state NMR has been used to study the structure of Aβ(1-40) protofibrils, revealing a molecular conformation similar to that found in mature fibrils, with β-strands formed by residues 16-22 and 30-34. nih.gov Given that the 30-34 region is present in Aβ(1-34), it is plausible that this fragment could form protofibrillar structures, although their stability and morphology would likely differ from those of Aβ(1-40). The formation of Aβ fibrils involves several steps, including the oligomerization of monomers, the formation of protofibrils from these oligomers, and the subsequent aggregation into mature fibrils. acs.org

Comparative Analysis of Beta-Amyloid (1-34) Aggregation Behavior with Longer Aβ Peptides

The length of the Aβ peptide, particularly at the C-terminus, is a critical determinant of its aggregation behavior. nih.gov Aβ(1-42) is known to be more amyloidogenic and is more closely associated with disease pathogenesis than the more abundant Aβ(1-40). wikipedia.orgbmbreports.org This difference is attributed to the two additional hydrophobic residues, Ile41 and Ala42, which increase the peptide's hydrophobicity and propensity to form β-sheet structures. bmbreports.orgnih.gov

Kinetic studies comparing different Aβ isoforms show substantial differences. For instance, Aβ(1-42) and Aβ(1-43) aggregate much more rapidly than Aβ(1-38) and Aβ(1-40). nih.gov The primary nucleation and elongation rates for Aβ(1-42) are significantly faster than for Aβ(1-40). bmbreports.org Hydrogen/deuterium (B1214612) exchange mass spectrometry studies on Aβ(1-40) aggregates have shown a gradual increase in solvent protection starting from the C-terminal region (peptides 20-34 and 35-40) in early oligomers and extending towards the N-terminus in mature fibrils. nih.gov

Aβ(1-34) lacks the entire C-terminal β-strand (residues 30-40 or 30-42) that is crucial for the stability of the U-shaped fold observed in Aβ(1-40) and Aβ(1-42) fibrils. pnas.orgtandfonline.com This structural difference would fundamentally alter its aggregation pathway. While the central hydrophobic core (residues 17-21) is present, the absence of the C-terminal strand would likely prevent the formation of the stable, in-register parallel β-sheet structure characteristic of mature amyloid fibrils. Therefore, it is expected that Aβ(1-34) would aggregate much more slowly, if at all, into fibrillar structures compared to Aβ(1-40) and Aβ(1-42), and the resulting aggregates would likely be less stable and morphologically distinct.

Comparative Aggregation Properties of Aβ Peptides
Aβ IsoformRelative Aggregation RateKey Structural Features of FibrilPrimary Nucleation RateElongation Rate
Aβ(1-42)HighU-shaped motif with two β-strands (e.g., 18-26 and 31-42). tandfonline.comFaster than Aβ(1-40). bmbreports.orgFaster than Aβ(1-40). bmbreports.org
Aβ(1-40)ModerateU-shaped motif with two β-strands (e.g., 12-24 and 30-40). pnas.orgSlower than Aβ(1-42). bmbreports.orgSlower than Aβ(1-42). bmbreports.org
Aβ(1-38)LowDelayed onset of aggregation compared to Aβ(1-42). nih.govN/AN/A
Aβ(1-34)Very Low (Predicted)Lacks stable C-terminal β-strand; fibril formation is unlikely or highly altered.Predicted to be very slow.Predicted to be very slow.

Modulators of Beta-Amyloid (1-34) Aggregation

The aggregation of Beta-Amyloid (1-34) (Aβ(1-34)) is a complex process influenced by various factors that can either promote or inhibit the formation of amyloid fibrils. Understanding these modulators is crucial for deciphering the mechanisms of amyloidogenesis.

Effects of Environmental Factors (e.g., pH, Ionic Strength) on Beta-Amyloid (1-34) Aggregation

Environmental conditions play a significant role in the conformational dynamics and aggregation propensity of amyloid peptides. nih.gov Variations in pH and ionic strength can alter the charge distribution and electrostatic interactions within and between Aβ molecules, thereby influencing their aggregation pathways. nih.govmdpi.com

pH: The pH of the surrounding environment is a critical determinant of Aβ aggregation. mdpi.com Changes in pH affect the protonation state of ionizable residues, such as histidine, which can lead to significant conformational changes. mdpi.comresearchgate.net Acidic conditions, particularly those close to the isoelectric point of the Aβ peptide (around pH 5.3), can promote aggregation by reducing electrostatic repulsion and favoring the formation of intermolecular contacts. mdpi.com Some studies have shown that slightly acidic conditions (pH 4-5.7) can accelerate the aggregation of full-length Aβ. pnas.org For instance, at acidic pH, Aβ can form rod-shaped aggregates. researchgate.net Conversely, at pH values below 7.0, the protonation of histidine residues can inhibit fibril formation due to increased positive charges repelling each other. aip.org The folding landscape of Aβ is strongly modulated by pH, with conditions around pH 6 being most favorable for hydrophobically driven aggregation. pnas.org

Ionic Strength: The ionic strength of the solution also modulates Aβ aggregation, primarily by screening electrostatic interactions. nih.gov An increase in ionic strength, through the addition of salts like sodium chloride (NaCl), can accelerate aggregation by shielding the repulsive forces between charged residues on the Aβ peptides. nih.gov This effect is particularly pronounced at physiological and higher pH values. nih.gov Increased ionic strength has been shown to promote the fibrillation kinetics of Aβ40 in solution and can modify the morphology of the resulting aggregates. nih.gov The interplay between ionic strength and potential aggregation inhibitors is complex, with the effectiveness of some inhibitors being dependent on the salt concentration. peerj.com

Interactive Data Table: Effect of Environmental Factors on Aβ Aggregation

FactorConditionObserved Effect on Aβ Aggregation
pH Acidic (near isoelectric point, ~pH 5.3)Promotes aggregation due to reduced electrostatic repulsion. mdpi.com
Acidic (pH 4-5.7)Accelerates aggregation of full-length Aβ. pnas.org
Acidic (below pH 7.0)Can inhibit fibril formation due to repulsion between protonated histidines. aip.org
Physiological (~pH 7.4)Slower aggregation leading to ordered, stable fibrils. mdpi.com
Ionic Strength Increased (e.g., higher NaCl concentration)Accelerates secondary nucleation and fibrillation kinetics. nih.gov
IncreasedModifies aggregate morphology by shielding electrostatic repulsion. nih.gov
LowCan lead to distinct fibril conformations compared to high ionic strength. peerj.com

Influence of Molecular Chaperones and Co-Factors on Beta-Amyloid (1-34) Assembly

The cellular environment contains a host of molecules that can interact with Aβ and modulate its assembly. These include molecular chaperones and various co-factors.

Molecular Chaperones: As part of the cell's protein quality control system, molecular chaperones play a crucial role in preventing protein misfolding and aggregation. nih.gov Several chaperones, including heat shock proteins (HSPs) like Hsp70, Hsp90, and DNAJB6, as well as extracellular chaperones like clusterin, have been shown to interfere with Aβ aggregation. frontiersin.orgrsc.org They can act at different stages of the aggregation process. Some chaperones prevent the initial formation of aggregation-prone species, while others can bind to oligomers and fibrils, shielding their hydrophobic surfaces and preventing further elongation or secondary nucleation. frontiersin.org For example, DNAJB6 has been shown to preferentially bind to oligomeric species of Aβ42 and inhibit both their growth into fibrils and the formation of new nuclei. frontiersin.org Interestingly, some chaperones can also promote the sequestration of misfolded proteins into larger, potentially less toxic, aggregate forms. pnas.org

Co-factors: Various co-factors, particularly metal ions, have been identified as significant modulators of Aβ aggregation. acs.org Metal ions such as copper (Cu²⁺) and zinc (Zn²⁺) are found in amyloid plaques and can directly interact with Aβ, influencing its aggregation behavior in a concentration-dependent manner. acs.orgacs.org At low concentrations, these metal ions can retard the formation of Aβ fibrils by inhibiting fibril-end elongation. acs.org Conversely, high concentrations of these ions can lead to the rapid formation of amorphous, non-fibrillar aggregates. acs.org Other cellular molecules, such as the serpin enzyme complex receptor and α5β1 integrin, have been reported to bind to Aβ monomers, potentially influencing their availability for aggregation. nih.gov

Interactive Data Table: Influence of Chaperones and Co-factors on Aβ Aggregation

ModulatorExample(s)Mechanism of Action / Effect on Aβ Aggregation
Molecular Chaperones DNAJB6, Clusterin, BRICHOS domain proteinsInhibit specific nucleation events (primary, secondary, or elongation). rsc.org
Heat Shock Proteins (HSPs)Can prevent aggregation, refold misfolded species, or sequester aggregates. nih.govfrontiersin.org
DNAJB6Binds to oligomers, preventing their growth and the formation of new nuclei. frontiersin.org
ClusterinBinds to and shields the reactive hydrophobic surfaces of toxic oligomers. frontiersin.org
Co-factors Metal Ions (e.g., Cu²⁺, Zn²⁺)Low concentrations can inhibit fibril elongation. acs.org
Metal Ions (e.g., Cu²⁺, Zn²⁺)High concentrations can induce rapid formation of amorphous aggregates. acs.org
Cell Surface Binding Sites (e.g., serpin enzyme complex receptor)Bind Aβ monomers, potentially reducing their concentration for aggregation. nih.gov

Interactions with Biological Membranes and Lipids Affecting Beta-Amyloid (1-34) Conformation

Biological membranes and their lipid components are key players in the aggregation and toxicity of Aβ peptides. acs.orgresearchgate.net The amphiphilic nature of Aβ allows it to interact with the lipid bilayer, which can significantly alter its conformation and promote aggregation. researchgate.netucl.ac.be

The interaction between Aβ and membranes is driven by both electrostatic and hydrophobic forces. mdpi.com The negatively charged headgroups of certain phospholipids (B1166683) can attract the positively charged residues in the N-terminal region of Aβ. mdpi.comnih.gov Following this initial electrostatic interaction, the hydrophobic C-terminal region of the peptide can insert into the hydrophobic core of the lipid bilayer. d-nb.info This interaction with the membrane environment can induce a conformational change in Aβ, often from a random coil or α-helical structure to a β-sheet-rich conformation, which is a prerequisite for amyloid fibril formation. mdpi.comnih.gov

The lipid composition of the membrane is a critical factor. mdpi.com Membranes enriched in cholesterol and sphingolipids, often referred to as lipid rafts, can increase the local concentration of Aβ and act as platforms for its aggregation. acs.orgresearchgate.net Specific lipids, such as gangliosides, can bind to Aβ and catalyze its aggregation on the membrane surface. researchgate.net Conversely, the interaction with Aβ can also disrupt the membrane, altering its physical properties like fluidity, thickness, and permeability, which is considered a key mechanism of Aβ-induced cytotoxicity. acs.orgucl.ac.be

Interactive Data Table: Effects of Membrane and Lipid Interactions on Aβ Conformation and Aggregation

Interacting ComponentType of InteractionEffect on Beta-Amyloid (1-34)
Biological Membranes Electrostatic and hydrophobic interactionsPromotes a conformational shift to β-sheet structure. mdpi.comnih.gov
Lipid Rafts (cholesterol and sphingolipid-rich)Increases local Aβ concentration and promotes aggregation. acs.orgresearchgate.net
Specific Lipids Anionic phospholipids (e.g., DMPG)Electrostatic attraction facilitates binding to the membrane surface. ox.ac.uk
GangliosidesCan act as seeds for Aβ aggregation on the membrane. researchgate.net
CholesterolCan enhance the binding and aggregation of Aβ within the membrane. mdpi.com
Zwitterionic phospholipids (e.g., POPC)Can increase the kinetics of Aβ fibril formation compared to in water. mdpi.com

Biological Activities and Cellular Interactions of Beta Amyloid 1 34 in Research Models

Research on Beta-Amyloid (1-34) Effects in Neuronal Cell Models

Research into the neuronal effects of Aβ peptides has revealed a complex landscape where the length, concentration, and aggregation state of the peptide determine its biological impact. frontiersin.org Aβ(1-34) emerges from this research as a distinct entity, primarily viewed as a product of Aβ degradation rather than a primary pathogenic agent. researchgate.netresearchgate.net

Synaptic dysfunction is a primary feature of Alzheimer's disease, with soluble oligomers of Aβ, particularly Aβ(1-42), being potent inhibitors of long-term potentiation (LTP), a key cellular correlate of learning and memory. frontiersin.orgmdpi.comnih.gov These toxic oligomers can disrupt synaptic morphology and function by interfering with glutamate (B1630785) receptor signaling. frontiersin.orgfrontiersin.org

Direct experimental studies focusing solely on the impact of Aβ(1-34) on synaptic plasticity are limited. However, its origin and properties allow for informed inferences. Aβ(1-34) is generated when the enzyme BACE1 cleaves longer, pre-existing Aβ peptides, such as Aβ(1-40) and Aβ(1-42), between leucine (B10760876) at position 34 and methionine at position 35. researchgate.netresearchgate.net This cleavage is considered an "amyloidolytic" or degradative event, producing a soluble and non-amyloidogenic fragment. researchgate.netresearchgate.net Given that the synaptotoxicity of Aβ is largely attributed to its oligomeric and aggregated forms, the non-aggregating nature of Aβ(1-34) suggests it does not induce the same deficits in LTP or enhancements in long-term depression (LTD) associated with pathogenic Aβ species. mdpi.comjneurosci.org Its formation is considered part of a clearance pathway, contrasting with the synaptic damage caused by its parent peptides. researchgate.net

The neurotoxicity of Aβ peptides is a well-documented phenomenon, with soluble oligomers and protofibrils being the most damaging species, capable of inducing cell death and neurite degeneration. mdpi.comnih.gov In patch-clamp studies, soluble Aβ has been shown to inhibit the spontaneous firing of hippocampal neurons, indicating a direct impact on neuronal electrophysiological function. plos.org

Research specifically examining the effects of Aβ(1-34) on neuronal viability and electrophysiology is not extensive. However, studies comparing different Aβ fragments provide significant insight. The neurotoxicity of Aβ is heavily influenced by its C-terminal sequence, with Aβ(1-42) being significantly more toxic than Aβ(1-40). nih.govnih.gov A key factor in Aβ-mediated toxicity is the methionine residue at position 35 (Met-35). uni-konstanz.de Studies on Aβ fragments that lack Met-35 have demonstrated a reduced capacity to induce oxidative stress and cytotoxicity. uni-konstanz.de As Aβ(1-34) is truncated before Met-35, it lacks this critical residue, which strongly supports the classification of Aβ(1-34) as a non-toxic peptide. researchgate.netresearchgate.net It is therefore not expected to compromise neuronal viability or induce the detrimental electrophysiological changes associated with longer, aggregation-prone Aβ peptides.

Comparing Aβ(1-34) with the more extensively studied Aβ(1-40) and Aβ(1-42) peptides highlights its unique role in amyloid homeostasis. The primary differences lie in their origin, propensity for aggregation, and resulting neurotoxicity. Aβ(1-40) and Aβ(1-42) are primary products of amyloid precursor protein (APP) processing by β- and γ-secretases. pnas.org In contrast, Aβ(1-34) is a secondary product, generated by the subsequent cleavage of Aβ(1-40) and Aβ(1-42) by the BACE1 enzyme. researchgate.netresearchgate.net

The Aβ(1-42) peptide is highly hydrophobic and prone to aggregation, forming the toxic oligomers and fibrils that are a hallmark of Alzheimer's disease pathology. nih.govbjbms.org Aβ(1-40) is less prone to aggregation but is still a major component of amyloid plaques. bjbms.org Aβ(1-34), being a C-terminally truncated, soluble peptide, is considered non-amyloidogenic and does not readily form these toxic aggregates. researchgate.netresearchgate.net This distinction is critical, as the oligomeric state is largely responsible for the neurotoxic effects observed in cell culture and animal models. mdpi.comnih.gov Therefore, Aβ(1-34) is viewed as an intermediate in the Aβ degradation and clearance process, rather than a pathogenic species. researchgate.net

PeptideOrigin / FormationAggregation PropensityReported Cellular Effects
Beta-Amyloid (1-34)Secondary product from BACE1 cleavage of Aβ(1-40)/Aβ(1-42). researchgate.netresearchgate.net Part of a degradation pathway. researchgate.netLow; considered soluble and non-amyloidogenic. researchgate.netresearchgate.netConsidered non-toxic; lacks key residues associated with cytotoxicity. researchgate.netuni-konstanz.de
Beta-Amyloid (1-40)Primary product from APP cleavage by β- and γ-secretases. pnas.orgModerate; less aggregation-prone than Aβ(1-42) but found in plaques. bjbms.orgNeurotoxic at high concentrations or in oligomeric form, but less so than Aβ(1-42). nih.govnih.gov
Beta-Amyloid (1-42)Primary product from APP cleavage by β- and γ-secretases. pnas.orgHigh; readily forms toxic oligomers and fibrils. nih.govbjbms.orgHighly neurotoxic, impairs synaptic plasticity, and induces cell death. mdpi.comnih.govmdpi.com Considered a primary pathogenic species. nih.gov

Studies on Beta-Amyloid (1-34) Modulation of Neuronal Viability and Electrophysiological Properties

Beta-Amyloid (1-34) Interactions with Glial Cells in Research Contexts

Glial cells, including astrocytes and microglia, are integral to the brain's response to Aβ. They can be both neuroprotective and neurotoxic depending on the context and activation state. mdpi.comnih.gov

Astrocytes are the most numerous glial cells in the brain and play a critical role in brain homeostasis. In the context of Alzheimer's disease, astrocytes become reactive in the presence of Aβ plaques, a state known as astrogliosis. biorxiv.org These reactive astrocytes can release pro-inflammatory cytokines, contributing to neuroinflammation. mdpi.comnih.gov However, astrocytes also participate in the clearance of Aβ by internalizing and degrading it. mdpi.comfrontiersin.org

There is a lack of direct experimental evidence detailing the specific response of astrocytes to Aβ(1-34). However, based on its biophysical properties, it is unlikely to induce the same reactive astrogliosis triggered by fibrillar Aβ. The activation of astrocytes into a pro-inflammatory state is often a response to chronic stress signals, such as the presence of toxic protein aggregates. biorxiv.org Given that Aβ(1-34) is a soluble, non-toxic degradation product, it would more likely be processed by astrocytes as part of their homeostatic clearance functions without provoking a significant inflammatory response. Astrocytes are known to internalize different forms of Aβ, and it is plausible they contribute to the clearance of Aβ(1-34) from the brain's interstitial fluid. mdpi.comfrontiersin.org

Microglia are the resident immune cells of the central nervous system and act as the primary phagocytes, responsible for clearing cellular debris and pathological proteins like Aβ. nih.govaginganddisease.org Microglia can internalize soluble Aβ via macropinocytosis and fibrillar Aβ through receptor-mediated phagocytosis involving a complex of cell surface receptors, including Toll-like receptors (TLRs) and TREM2. frontiersin.orgnih.govrupress.orgfrontiersin.org While this clearance function is protective, chronic microglial activation by toxic Aβ species leads to the release of pro-inflammatory mediators that can damage neurons. rupress.orgfrontiersin.org

Role of Beta-Amyloid (1-34) in Intracellular and Intercellular Signaling Pathways

Receptor-Mediated Interactions and Signal Transduction Initiated by Beta-Amyloid (1-34)

Beta-amyloid (Aβ) peptides, including the (1-34) fragment, are known to interact with a variety of cell surface receptors, thereby initiating intracellular signaling cascades that can influence neuronal function and survival. While much of the research has focused on the longer Aβ isoforms (Aβ1-40 and Aβ1-42), the fundamental mechanisms of receptor interaction are relevant to understanding the activities of Aβ(1-34).

Aβ peptides can bind to several receptors on neuronal and glial cells. These interactions are not always straightforward, often involving multi-protein complexes that act as signaling platforms. nih.gov The interaction of Aβ with these receptors can trigger a cascade of intracellular events. For instance, the binding of Aβ to the Receptor for Advanced Glycation End Products (RAGE) on endothelial cells and neurons can mediate the transport of Aβ across the blood-brain barrier and into the cell, a process that may contribute to its intracellular accumulation. pnas.org This interaction is also known to activate signaling pathways that lead to cellular stress and inflammation. pnas.orgnih.gov

Another key receptor is the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), which is involved in the clearance of Aβ from the brain. nih.govmdpi.com LRP1 can bind to Aβ and facilitate its removal from the brain parenchyma into the bloodstream. mdpi.com The balance between influx via receptors like RAGE and efflux via receptors like LRP1 is crucial for maintaining Aβ homeostasis.

Furthermore, Aβ oligomers can interact with glutamatergic N-methyl-D-aspartate receptors (NMDARs), leading to aberrant calcium influx and synaptic dysfunction. mdpi.com This interaction is thought to be a key contributor to the synaptic deficits observed in Alzheimer's disease models. mdpi.comnih.gov The activation of these and other receptors by Aβ initiates a complex network of downstream signaling events.

ReceptorPrimary Function in Aβ SignalingCellular Location
RAGE (Receptor for Advanced Glycation End Products) Mediates Aβ influx into the brain and neuronal uptake, triggers inflammatory signaling. pnas.orgEndothelial cells, Neurons, Glia. nih.govpnas.org
LRP1 (Low-Density Lipoprotein Receptor-related Protein 1) Facilitates Aβ clearance from the brain. nih.govmdpi.comNeurons, Astrocytes, Vascular smooth muscle cells. nih.govmdpi.com
NMDAR (N-methyl-D-aspartate Receptor) Aberrant activation by Aβ oligomers leads to excessive calcium influx and synaptic toxicity. mdpi.comPostsynaptic membranes of neurons. nih.gov
PrPC (Cellular Prion Protein) Binds to Aβ oligomers and can mediate their neurotoxic effects. nih.govNeuronal cell surface.
Frizzled Receptors Part of the Wnt signaling pathway, which can be disrupted by Aβ. frontiersin.orgNeuronal membranes.

Downstream Intracellular Cascades Influenced by Beta-Amyloid (1-34) in Research Models

The binding of Beta-Amyloid (1-34) and other Aβ species to cell surface receptors triggers a variety of downstream intracellular signaling cascades that can have profound effects on cellular function. These cascades are central to the neurotoxic effects attributed to Aβ in research models.

One of the prominent pathways activated by Aβ is the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov Activation of JNK can lead to the phosphorylation of the transcription factor AP-1, which in turn upregulates the expression of inflammatory genes such as monocyte chemoattractant protein-1 (MCP-1) in human brain endothelial cells. nih.gov This suggests a direct link between Aβ and neuroinflammation.

Another critical pathway involves the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is generally associated with cell survival and is often dysregulated in the presence of Aβ. frontiersin.org For instance, presenilin-1, a component of the γ-secretase complex that produces Aβ, can activate the PI3K/Akt pathway, leading to the inhibition of glycogen (B147801) synthase kinase 3β (GSK3β). frontiersin.org GSK3β is a key enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. frontiersin.org Therefore, the interplay between Aβ and the PI3K/Akt/GSK3β axis is a critical area of investigation.

Furthermore, Aβ has been shown to induce multiple downstream signaling cascades in astrocytes, including the Janus kinase (JAK)-signal transducer and activator of transcription 3 (STAT3) and nuclear factor-κB (NF-κB) pathways. mdpi.com These pathways are central regulators of astrocyte reactivity, a key component of the brain's response to injury and disease.

The interaction of Aβ with NMDARs can also lead to the activation of p38 mitogen-activated protein kinase (p38 MAPK). pnas.org This activation has been linked to synaptic failure and Aβ-induced cytotoxicity in cortical neurons. pnas.org

Signaling PathwayKey Downstream Effects of Aβ-Mediated ActivationAssociated Cellular Processes
JNK-AP1 Pathway Increased expression of inflammatory genes (e.g., MCP-1). nih.govNeuroinflammation. nih.gov
PI3K/Akt/GSK3β Pathway Dysregulation of tau phosphorylation and cell survival. frontiersin.orgTau pathology, Apoptosis. frontiersin.org
JAK-STAT3 Pathway Regulation of astrocyte reactivity. mdpi.comAstrogliosis. mdpi.com
NF-κB Pathway Pro-inflammatory gene expression in astrocytes and microglia. mdpi.comNeuroinflammation. mdpi.com
p38 MAPK Pathway Synaptic failure and cytotoxicity. pnas.orgSynaptic dysfunction, Neuronal death. pnas.org

Beta-Amyloid (1-34) Research in Animal Models of Neurological Conditions

Distribution and Accumulation Patterns of Beta-Amyloid (1-34) in Transgenic Models

Transgenic animal models have been instrumental in studying the in vivo consequences of amyloid-beta accumulation. These models typically overexpress human amyloid precursor protein (APP) with mutations found in familial Alzheimer's disease, leading to the age-dependent deposition of Aβ in the brain. nih.govoup.com

The distribution and accumulation of Aβ peptides, including various truncated forms, follow specific patterns in these models. For instance, in APP-Swe mice, which carry the Swedish double mutation, Aβ starts to accumulate around 9 months of age, with plaque formation becoming evident at approximately 12 months, primarily in the cortical mantle. snmjournals.org Histochemical analyses of aged transgenic mice reveal fibrillar β-amyloid plaques predominantly in the frontal cortex, with very little in the cerebellum. snmjournals.org

Different transgenic models exhibit distinct patterns of Aβ deposition. For example, APP/PS1 double transgenic mice, which co-express mutant APP and presenilin-1, show an accelerated and more robust Aβ pathology. aginganddisease.org The 5XFAD mouse model, which carries five familial Alzheimer's disease mutations, almost exclusively produces the more aggregation-prone Aβ42 isoform and shows rapid and high levels of Aβ42 accumulation in the brain. aginganddisease.org

The morphology of amyloid plaques in these models can also vary, with some appearing as diffuse, non-fibrillar deposits, while others are dense-core neuritic plaques surrounded by dystrophic neurites. mdpi.com Parenchymal deposits are primarily composed of Aβ42, whereas vascular deposits, a condition known as cerebral amyloid angiopathy (CAA), are mainly formed by Aβ40. mdpi.com While specific data on the distribution of Aβ(1-34) is less common, the general patterns of Aβ deposition provide a framework for understanding how this and other N-terminally truncated fragments might distribute and accumulate.

Transgenic ModelKey Features of Aβ AccumulationPrimary Brain Regions Affected
APP-Swe Age-dependent plaque formation starting around 12 months. snmjournals.orgCortical mantle, Frontal cortex. snmjournals.org
APP/PS1 Accelerated and robust Aβ pathology. aginganddisease.orgCortex, Hippocampus.
5XFAD Rapid and high accumulation of Aβ42. aginganddisease.orgCortex, Hippocampus, Subiculum.
APP23 Numerous large, dense-core plaques in aged animals. plos.orgCortex, Hippocampus.

Behavioral and Electrophysiological Outcomes in Beta-Amyloid (1-34)-Focused Animal Studies

Animal studies focusing on the effects of Aβ have consistently demonstrated significant behavioral and electrophysiological deficits. High concentrations of Aβ, whether from chronic overexpression in transgenic models or acute infusion, can impair neuronal physiology, synaptic plasticity, and performance in learning and memory tasks. nih.gov

Intracerebroventricular or intra-hippocampal infusion of Aβ oligomers in rodents has been shown to disrupt learning and memory. nih.gov For example, rats injected with oligomeric Aβ(1-42) exhibit significant spatial memory deficits in the Morris water maze test. mdpi.com These behavioral impairments are often correlated with electrophysiological changes.

A key electrophysiological correlate of learning and memory is long-term potentiation (LTP), a form of synaptic plasticity. Studies have shown that Aβ oligomers can severely impair LTP in the hippocampus. nih.govmdpi.com For instance, rats treated with oligomeric Aβ(1-42) show a significant reduction in LTP in hippocampal slices. mdpi.com This suggests that Aβ directly interferes with the mechanisms underlying synaptic strengthening.

Furthermore, animal models with reduced Aβ clearance, such as mice double-deficient for neprilysin and the ABC transporter ABCC1, exhibit increased anxiety, reduced working memory performance, and defective LTP. oup.com These deficits are associated with morphological changes in the hippocampus and amygdala, including astrogliosis and a reduction in the number of synapses. oup.com

Interestingly, some studies have reported more complex behavioral effects. For example, while impairing contextual memory, acute Aβ administration in rats has been shown to enhance burrowing behavior, a typical rodent activity. nih.gov This suggests that Aβ-induced hippocampal dysfunction can manifest in various ways beyond simple memory deficits.

Animal Model/Study TypeBehavioral OutcomesElectrophysiological Outcomes
Aβ Infusion in Rats Impaired spatial memory (Morris water maze). mdpi.comReduced hippocampal LTP. mdpi.com
Neprilysin/ABCC1 Deficient Mice Increased anxiety, reduced working memory. oup.comDefective LTP, reduced number of synapses. oup.com
Acute Aβ Infusion in Rats Impaired contextual memory, increased burrowing behavior. nih.govNot specified in the cited study.
APP/PS1 Transgenic Mice Progressive age-related cognitive deficits. nih.govImpaired synaptic plasticity. nih.gov

Methodological Approaches for Investigating Beta Amyloid 1 34

Peptide Synthesis and Purification Techniques for Beta-Amyloid (1-34)

The generation of pure Beta-Amyloid (1-34) for research purposes is primarily achieved through chemical synthesis, followed by rigorous purification.

Solid-Phase Peptide Synthesis (SPPS): The most common method for producing Aβ(1-34) is Solid-Phase Peptide Synthesis (SPPS), typically utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. nih.gov This process involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The hydrophobic nature of the amyloid-β sequence presents significant challenges, including on-resin aggregation, which can hinder the coupling of subsequent amino acids and lead to truncated sequences or low yields. nih.govnih.gov

To mitigate these challenges, various strategies are employed:

Specialized Resins: Low-loading resins based on materials like poly(ethylene) glycol-polystyrene (PEG-PS) are often used to reduce intermolecular chain interactions. nih.gov

Modified Coupling Conditions: The use of specific coupling reagents (e.g., DIC/HOBt) and solvents, sometimes at elevated temperatures, can improve reaction efficiency. nih.gov For sensitive residues like histidine, coupling may be performed at room temperature to prevent racemization. nih.gov

"Difficult Sequence" Strategies: Techniques such as the introduction of pseudo-proline dipeptides can be used to disrupt the secondary structures that cause on-resin aggregation. nih.gov

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the amino acid side-chain protecting groups are removed. This is typically accomplished using a cleavage cocktail containing a strong acid, such as Trifluoroacetic acid (TFA), along with various scavengers (e.g., phenol, triisopropylsilane, water) to prevent side reactions. nih.gov

Purification by High-Performance Liquid Chromatography (HPLC): The crude peptide obtained after cleavage is a heterogeneous mixture containing the desired Aβ(1-34) as well as truncated or modified sequences. Purification to homogeneity is critical and is almost universally achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govpnas.org

The high hydrophobicity and aggregation propensity of Aβ peptides make purification challenging under standard acidic HPLC conditions (e.g., using TFA), which can lead to broad, poorly resolved peaks. pnas.orgresearchgate.net To overcome this, specific protocols have been developed:

Basic pH Conditions: Using a mobile phase at a high pH, such as aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) with an acetonitrile (B52724) gradient, can improve solubility and chromatographic resolution. nih.govpnas.org Peptides are often dissolved in a basic solution like 1% NH₄OH to break up pre-formed aggregates before injection. researchgate.net

Specialized Stationary Phases: Hydrophobic poly(styrene/divinylbenzene) columns (e.g., PLRP-S) have been shown to be effective for purifying Aβ peptides under high pH conditions, yielding high-purity material in a single chromatographic run. pnas.org

The identity and purity of the collected HPLC fractions are confirmed by mass spectrometry, such as MALDI-TOF MS. nih.gov

Table 1: Common Reagents in Beta-Amyloid (1-34) Synthesis and Purification

Reagent Abbreviation Function Reference
9-fluorenylmethoxycarbonyl Fmoc N-terminal protecting group in SPPS nih.gov
Trifluoroacetic acid TFA Reagent for cleavage from resin and deprotection nih.govnih.gov
Ammonium Hydroxide NH₄OH Used in basic HPLC mobile phases and for peptide dissolution nih.govpnas.orgresearchgate.net
Acetonitrile MeCN / ACN Organic solvent in HPLC mobile phase nih.govpnas.org
N,N'-Diisopropylcarbodiimide DIC Coupling reagent in SPPS nih.gov
1-Hydroxybenzotriazole HOBt Coupling additive to prevent side reactions in SPPS nih.gov

**5.2. Biophysical Techniques for Beta-Amyloid (1-34) Characterization

A variety of biophysical methods are essential to characterize the structure, morphology, and assembly state of Aβ(1-34).

Spectroscopic techniques provide critical insights into the secondary and tertiary structure of Aβ(1-34) in different states.

Circular Dichroism (CD) Spectroscopy: CD is widely used to monitor changes in the secondary structure of the peptide. Freshly prepared, monomeric Aβ peptides typically show a random coil conformation in CD spectra. researchgate.netpnas.org Upon aggregation, a characteristic shift to a β-sheet-rich structure is observed, allowing researchers to follow the kinetics of this conformational transition. researchgate.netpnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ss-NMR) is a powerful tool for obtaining site-specific structural information. It has been used to study the structure of Aβ peptides while still bound to the SPPS resin, revealing that the peptide can misfold into an ordered β-strand structure even during synthesis. diva-portal.org Solution-state NMR can provide atomic-level details of the monomeric and small oligomeric species.

Fluorescence Spectroscopy: This method is central to studying aggregation kinetics. Thioflavin T (ThT) is a fluorescent dye that binds specifically to β-sheet-rich structures like amyloid fibrils. The resulting increase in fluorescence intensity is used to monitor fibrillogenesis in real-time, revealing characteristic lag, growth, and saturation phases. researchgate.net

Direct visualization of Aβ aggregates is achieved through high-resolution microscopy.

Atomic Force Microscopy (AFM): AFM is used to image the surface topography of Aβ aggregates at the nanoscale. It can identify and characterize different species, from small, spherical oligomers (2-3 nm in diameter) to protofibrils and mature fibrils. diva-portal.orgnih.govresearchgate.net Time-lapse AFM allows for the direct observation of fibril formation and elongation over time. nih.govnih.gov High-speed AFM has revealed dynamic processes, including the existence of distinct fibril "morphomers" (e.g., straight and spiral) and the ability of a growing fibril to switch between these morphologies. pnas.org

Transmission Electron Microscopy (TEM): TEM is another key technique for visualizing the morphology of Aβ aggregates. After negative staining, TEM reveals the ultrastructure of different aggregate forms, such as protofibrils and mature amyloid fibrils, which typically appear as long, unbranched filaments. nih.govresearchgate.netbiorxiv.org Liquid-phase TEM (LTEM) is an emerging technique that allows for the direct visualization of the aggregation process in a liquid environment in real-time. biorxiv.orgbiorxiv.org

These techniques are used to determine the size and distribution of Aβ species in solution.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic size. It is a crucial technique for isolating distinct populations of Aβ aggregates, such as monomers, dimers, and higher-order oligomers, from a heterogeneous mixture. researchgate.netubc.canih.gov The isolated fractions can then be analyzed by other methods to correlate size with structure and biological activity.

Mass spectrometry (MS) is a versatile tool for Aβ analysis, going beyond simple mass confirmation to provide structural and conformational information.

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions based on both their mass-to-charge ratio and their size and shape (collisional cross-section, CCS). This technique is exceptionally powerful for studying the conformational heterogeneity of Aβ oligomers. acs.orgnih.gov It can resolve different conformers of the same oligomeric state (e.g., compact vs. expanded tetramers) and identify specific oligomeric assemblies that are formed. acs.orgnih.gov IM-MS has been used to screen for interactions between Aβ and other molecules, such as neuropeptides or therapeutic antibodies. nih.govrsc.org

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS probes the solvent accessibility of a protein's backbone amide hydrogens. Regions that are structured or involved in intermolecular interactions (like in an aggregate core) will exchange hydrogen for deuterium (B1214612) more slowly than flexible, solvent-exposed regions. frontiersin.org Pulsed HDX-MS can track conformational changes during aggregation, revealing which parts of the peptide sequence are the first to aggregate. nih.govpnas.orgnih.gov This provides valuable information on the mechanism of fibril formation. nih.gov

Table 2: Biophysical Techniques for Aβ(1-34) Characterization

Technique Primary Information Obtained Example Application Reference
Circular Dichroism (CD) Secondary structure (random coil, β-sheet) Monitoring conformational change during aggregation researchgate.netpnas.org
Atomic Force Microscopy (AFM) Aggregate morphology, size, and real-time growth Visualizing oligomers and fibril elongation pnas.orgnih.gov
Transmission Electron Microscopy (TEM) Ultrastructure and morphology of aggregates Imaging protofibrils and mature fibrils nih.govbiorxiv.org
Dynamic Light Scattering (DLS) Hydrodynamic radius and size distribution Assessing the growth of aggregates over time pnas.orgresearchgate.net
Size Exclusion Chromatography (SEC) Separation of aggregates by size Isolating specific oligomer populations for further study ubc.canih.gov
Ion Mobility-Mass Spectrometry (IM-MS) Oligomeric state, shape, and conformational heterogeneity Differentiating between compact and expanded oligomers acs.orgnih.govnih.gov
Hydrogen-Deuterium Exchange MS (HDX-MS) Solvent accessibility and conformational dynamics Identifying regions of the peptide involved in the aggregate core nih.govfrontiersin.orgpnas.org

Hydrodynamic and Chromatographic Methods (e.g., DLS, SEC) for Oligomeric State Assessment

In vitro Cell Culture Models for Beta-Amyloid (1-34) Research

To investigate the biological effects of Aβ(1-34), researchers utilize various in vitro cell culture models, primarily of neuronal origin. These models allow for the study of cellular pathways affected by the peptide, such as neurotoxicity and apoptosis.

Commonly used cell lines include:

SH-SY5Y (Human Neuroblastoma Cells): These cells are of human origin and can be differentiated into a more mature, neuron-like phenotype. nih.govcornell.edu Differentiation is often induced by treatment with agents like retinoic acid (RA) and brain-derived neurotrophic factor (BDNF). nih.govcornell.edu Studies have shown that differentiated SH-SY5Y cells, which develop extensive neurites, are more susceptible to Aβ-induced toxicity than their undifferentiated counterparts. nih.gov These cells are used to model Aβ-induced neurite degeneration and apoptosis. nih.gov

PC12 (Rat Pheochromocytoma Cells): PC12 cells are another widely used model. They can be differentiated into neuron-like cells by treatment with nerve growth factor (NGF). nih.govrsc.org These cells have been instrumental in studying the mechanisms of Aβ toxicity, including the roles of oxidative stress and apoptosis. rsc.orgcmu.edu For example, research has shown that Aβ can induce the production of reactive oxygen species (ROS) and activate apoptotic pathways involving caspase-3 in PC12 cells. rsc.orgfrontiersin.orgcmu.edu

In these models, cells are typically exposed to externally applied, pre-aggregated preparations of synthetic Aβ peptides. Researchers then assess various endpoints, such as cell viability (e.g., using MTT assays), apoptosis (e.g., measuring caspase activity), oxidative stress (e.g., measuring ROS levels), and changes in mitochondrial function. rsc.orgfrontiersin.orgcmu.edu

Application of Primary Neuronal Cultures and Immortalized Cell Lines

In vitro cell culture systems are fundamental tools for dissecting the molecular and cellular effects of specific Aβ peptides. These models allow for controlled experiments to observe the direct impact of Aβ on neuronal health and function.

Primary Neuronal Cultures are derived directly from the brain tissue of embryonic or neonatal animals, most commonly rats and mice. These cultures are highly valued because they closely mimic the physiology of neurons in vivo. researchgate.net Studies using primary neurons have been instrumental in demonstrating that the neurotoxicity of Aβ peptides can be dependent on the differentiation state of the neuron. cell-stress.com For instance, while undifferentiated neurons might show a neurotrophic response to certain Aβ peptides, differentiated neurons often exhibit signs of toxicity. cell-stress.com Although much of the neurotoxicity research has centered on Aβ(1-42), the methodologies are directly applicable to studying Aβ(1-34). One study investigating the antimicrobial properties of Aβ peptides tested a range of fragments, including Aβ(1-34). This research revealed that peptides lacking the C-terminal amino acids, such as Aβ(1-34), had significantly reduced activity in aggregating viruses and bacteria and in promoting their uptake by neutrophils compared to the full-length Aβ(1-42). plos.org

Immortalized Cell Lines , such as the human neuroblastoma SH-SY5Y and the rat pheochromocytoma PC12 lines, offer a more homogenous and reproducible alternative to primary cultures. nih.govmedchemexpress.com These cells can be differentiated to exhibit neuron-like characteristics, making them suitable for studying neurodegenerative processes. ox.ac.ukbrainbank.nl Research on SH-SY5Y cells has shown that their susceptibility to Aβ-induced toxicity increases upon differentiation. nih.govbrainbank.nl Studies using these cell lines have explored the effects of various Aβ species on cell viability, oxidative stress, and apoptosis. For example, experiments in SH-SY5Y cells have demonstrated that Aβ can decrease cell viability and increase levels of lactate (B86563) dehydrogenase (LDH), malondialdehyde (MDA), and reactive oxygen species (ROS). nih.gov While these studies have predominantly used Aβ(1-42) or Aβ(25-35) to induce toxicity, the established protocols provide a clear framework for investigating the specific effects of Aβ(1-34). Research has shown that in human neuroblastoma (SH-SY5Y) cells overexpressing BACE1, there is an increased secretion of Aβ(1-34). mdpi.com

Cell ModelOrganismRelevance to Aβ(1-34) ResearchKey Findings Related to Aβ Peptides
Primary Hippocampal/Cortical NeuronsRat, MouseHigh physiological relevance for studying neurotoxicity and cellular response. researchgate.netcell-stress.comAβ(1-34) showed markedly diminished antiviral and antibacterial aggregation activity compared to Aβ(1-42). plos.org
SH-SY5Y (Neuroblastoma)HumanA widely used, differentiable model for neurotoxicity and apoptosis studies. nih.govox.ac.uk Overexpression of BACE1 leads to increased Aβ(1-34) secretion. mdpi.comDifferentiated cells are more susceptible to Aβ toxicity. brainbank.nl Aβ exposure can induce oxidative stress and apoptosis.
PC12 (Pheochromocytoma)RatDifferentiable cell line used to model neuronal function and Aβ-induced toxicity. medchemexpress.comUsed to develop Aβ-resistant cell lines to study survival mechanisms. medchemexpress.com

Co-culture Systems for Investigating Beta-Amyloid (1-34) Cell-Cell Interactions

To better replicate the complex environment of the brain, researchers utilize co-culture systems where different cell types are grown together. These models are essential for studying the interactions between neurons and glial cells (astrocytes and microglia), or between components of the neurovascular unit, like endothelial cells and pericytes, in the context of Aβ pathology.

Neuron-glia co-cultures have demonstrated that glial cells significantly influence neuronal health and response to Aβ. ox.ac.uknih.gov For example, microglia can clear Aβ, but their overactivation can also contribute to neuroinflammation and neuronal damage. nih.gov Astrocytes are also involved in Aβ clearance and can become reactive in the presence of Aβ plaques. pnas.org Triple co-culture models, incorporating neurons, astrocytes, and microglia, have been developed to study the intricate interplay between these cells in response to Aβ(1-42) oligomers, revealing mechanisms of synaptic loss and neuroinflammation. nih.gov

Recent findings have specifically implicated pericytes in the clearance of Aβ. Studies have shown that Aβ(1-34) is generated in brain capillaries and is associated with pericytes. pnas.org This suggests a novel BACE1-mediated Aβ clearance pathway within these cells. pnas.org In brain microvessels isolated from Alzheimer's disease patients, a significant decrease in the Aβ(1-34)/Aβ(1-40) ratio was observed compared to controls, indicating an impairment in this degradation pathway may contribute to the disease. pnas.org Co-culture models of brain endothelial cells and pericytes are therefore critical for investigating the mechanisms of this pericyte-associated clearance and how it might be therapeutically targeted.

Co-culture SystemCell Types InvolvedSignificance for Aβ(1-34) Investigation
Neuron-Glia Co-cultureNeurons, Astrocytes, MicrogliaModels the inflammatory and clearance responses of glial cells to Aβ peptides. nih.govnih.gov
Endothelial-Pericyte Co-cultureBrain Endothelial Cells, PericytesCrucial for studying the role of pericytes in Aβ clearance, particularly the BACE1-mediated degradation of Aβ(1-40) to Aβ(1-34). pnas.org

In vivo Animal Models and Beta-Amyloid (1-34) Investigation

In vivo animal models, particularly genetically engineered mice, are indispensable for studying the systemic effects of Aβ peptides and the progression of Alzheimer's-like pathology over time.

A variety of transgenic mouse models have been developed that overexpress human amyloid precursor protein (APP) with familial Alzheimer's disease mutations, leading to the age-dependent accumulation of Aβ plaques in the brain. embopress.orgfrontiersin.orgoup.com Commonly used models include the APP23, PDAPP, and 5XFAD mice. mdpi.comfrontiersin.org These models have been instrumental in understanding the relationship between Aβ accumulation, neuroinflammation, synaptic dysfunction, and cognitive deficits. researchgate.net

While no mouse models have been specifically engineered to overexpress Aβ(1-34), this fragment has been detected endogenously in existing models. For example, Aβ(1-34) has been identified in the brains of 3xTg-AD mice, which harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V). nih.gov Furthermore, studies in BACE1 knockout and heterozygous mice have been crucial in confirming the role of BACE1 in generating Aβ(1-34) in vivo. These experiments showed that a reduction in BACE1 levels led to a significant decrease in brain levels of Aβ(1-34), alongside other Aβ species. researchgate.netwikipedia.org

Mouse ModelKey Genetic FeaturesRelevance to Aβ(1-34) Research
3xTg-ADAPP (Swedish), MAPT (P301L), PSEN1 (M146V)Endogenous Aβ(1-34) has been detected in the brains of these mice. nih.gov
BACE1 Knockout/HeterozygousDeletion or reduction of the BACE1 geneDemonstrated that BACE1 is essential for the generation of Aβ(1-34) from longer Aβ peptides in vivo. researchgate.netwikipedia.org
APP23Human APP751 with Swedish mutationWidely used model for studying Aβ plaque pathology; provides a context for investigating the generation of various Aβ fragments. mdpi.com

Beyond transgenic models, researchers use direct administration of Aβ peptides into the brains of rodents to study acute effects on synaptic plasticity and behavior. researchgate.net Techniques such as intracerebroventricular or intrahippocampal injections of synthetic Aβ oligomers have been used to model aspects of Alzheimer's disease. amegroups.orgnih.gov These studies typically investigate the impact on long-term potentiation (LTP), a cellular correlate of memory, and performance in memory tasks like the Morris water maze. researchgate.netamegroups.org

A study involving the treatment of dogs with a γ-secretase inhibitor (LY450139) provided specific insights into the dynamics of Aβ(1-34) in vivo. nih.gov Analysis of cerebrospinal fluid (CSF) following treatment revealed a significant decrease in the concentration of Aβ(1-34). nih.gov This finding supports the idea that Aβ(1-34) is a product of the amyloidogenic pathway and that its levels can be modulated by pharmacological intervention targeting secretase activity.

Use of Genetically Engineered Mouse Models in Beta-Amyloid Research

Proteomic and Immunochemical Techniques for Beta-Amyloid (1-34) Detection and Quantification

Accurate detection and quantification of Aβ(1-34) in biological samples are essential for understanding its role in health and disease. Various proteomic and immunochemical methods are employed for this purpose.

Proteomic techniques , particularly those combining immunoprecipitation with mass spectrometry (IP-MS), have been pivotal in identifying and quantifying various Aβ isoforms, including Aβ(1-34), in CSF. One such method uses antibodies to capture Aβ peptides from a sample, which are then analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. This approach has successfully identified a pattern of Aβ peptides in human CSF, including Aβ(1-33), Aβ(1-34), Aβ(1-37), Aβ(1-38), Aβ(1-39), Aβ(1-40), and Aβ(1-42). These powerful, unbiased techniques allow for the discovery of novel or less abundant peptides that might be missed by more targeted methods.

Immunochemical techniques , such as the enzyme-linked immunosorbent assay (ELISA), are the most common methods for quantifying specific Aβ peptides. nih.gov These assays rely on specific antibodies to capture and detect the target peptide. While standard ELISAs for Aβ(1-40) and Aβ(1-42) are widely available, assays specific for Aβ(1-34) have also been developed. For instance, a neo-epitope specific monoclonal antibody for Aβ(1-34) was generated to establish an ELISA capable of detecting the peptide with high affinity in the picomolar range. These assays are crucial for validating findings from proteomic studies and for analyzing Aβ(1-34) levels in larger cohorts of clinical samples. researchgate.net

TechniquePrincipleApplication for Aβ(1-34)Key Findings
Immunoprecipitation-Mass Spectrometry (IP-MS)Antibody capture followed by mass-based identification and quantification.Detection and quantification of multiple Aβ isoforms, including Aβ(1-34), in CSF.Identified Aβ(1-34) as one of several C-terminally truncated peptides present in human CSF.
Enzyme-Linked Immunosorbent Assay (ELISA)Antibody-based capture and detection for quantification.Quantification of Aβ(1-34) in biological fluids like CSF and cell culture media. Aβ(1-34) levels were found to be decreased in the CSF of dogs treated with a γ-secretase inhibitor. nih.gov The Aβ(1-34)/Aβ(1-42) ratio is being investigated as a potential biomarker. researchgate.net

Theoretical Frameworks and Hypotheses Regarding Beta Amyloid 1 34

Integration of Beta-Amyloid (1-34) within Revisions of the Amyloid Cascade Hypothesis

The original amyloid cascade hypothesis posited a linear progression where the overproduction and accumulation of Aβ peptides, primarily Aβ(1-42), leads to the formation of insoluble amyloid plaques, causing neurotoxicity and dementia. mdpi.comcell-stress.com However, this hypothesis has been revised to address inconsistencies, such as the weak correlation between plaque load and cognitive impairment. mdpi.comjneurology.com The modern version of the hypothesis emphasizes the toxicity of soluble Aβ oligomers as the primary pathogenic species and recognizes that an imbalance between Aβ production and clearance is the central issue. mdpi.comcell-stress.comembopress.org

Within this revised framework, the existence of a diverse array of Aβ peptides, including Aβ(1-34), gains significance. The presence and relative levels of such fragments are thought to reflect the complex enzymatic processing and degradation pathways active in the brain. researchgate.net The amyloid cascade is no longer seen as a simple pathway leading to a single toxic product, but as a complex interplay of various peptide species. The generation of Aβ(1-34) is an indicator of specific proteolytic activities that are part of the brain's attempt to clear longer, more dangerous Aβ forms. researchgate.net Therefore, Aβ(1-34) is integrated into the revised hypothesis not as an initial trigger, but as a component of the broader Aβ dyshomeostasis, with its levels potentially signaling shifts in proteolytic clearance mechanisms that occur during the progression of Alzheimer's disease.

Postulated Roles of Beta-Amyloid (1-34) in Proteostasis and Amyloid Clearance Mechanisms

Proteostasis refers to the integrated biological pathways that control the biogenesis, folding, trafficking, and degradation of proteins. nih.gov A failure in proteostasis, leading to deficient Aβ clearance, is increasingly viewed as a critical factor in late-onset Alzheimer's disease. nih.gov Aβ(1-34) is directly implicated in these clearance mechanisms.

Research has identified Aβ(1-34) as a non-toxic fragment produced when longer Aβ peptides are cleaved by the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). researchgate.net This indicates that BACE1 has a dual function: it is a β-secretase that initiates the production of Aβ from the amyloid precursor protein (APP), but it also acts as an amyloid-degrading enzyme by breaking down already-formed Aβ into shorter, less harmful species like Aβ(1-34). researchgate.net This positions the generation of Aβ(1-34) as a key step in an amyloid clearance pathway. researchgate.net In vitro experiments have demonstrated that Aβ(1-34) is a BACE1-derived degradation intermediate, suggesting its level could be an indicator of amyloid clearance activity. researchgate.net Insufficient clearance of Aβ is considered fundamental to the pathogenesis of Alzheimer's disease, involving mechanisms like enzymatic degradation, transport across the blood-brain barrier, and perivascular drainage. frontiersin.org

Table 1: Enzymes in Beta-Amyloid Clearance and Degradation This table is interactive. You can sort and filter the data.

Enzyme Role in Aβ Metabolism Relationship to Aβ(1-34) Reference
BACE1 Initiates Aβ production from APP (β-secretase activity); also degrades Aβ peptides. Directly cleaves longer Aβ peptides to produce the C-terminally truncated Aβ(1-34) fragment. researchgate.net
Neprilysin (NEP) A major Aβ-degrading enzyme in the brain, breaking down various Aβ species. While a key Aβ clearance enzyme, its specific role in generating Aβ(1-34) is less defined than BACE1's. mdpi.com
Insulin-degrading enzyme (IDE) Degrades and clears multiple amyloidogenic peptides, including Aβ. Contributes to overall Aβ clearance; lower IDE function is linked to AD. mdpi.comwikipedia.org
Angiotensin-converting enzyme (ACE) Degrades Aβ(1-40) and Aβ(1-42), helping to prevent aggregation. Part of the enzymatic defense against Aβ accumulation. mdpi.com
Endothelin-converting enzyme (ECE) Degrades Aβ peptides within the cell. Overexpression can reduce amyloid load in mouse models. mdpi.com

Hypotheses on Beta-Amyloid (1-34) as a Modulator of Longer Aβ Peptide Aggregation

The process of amyloid formation is a nucleation-dependent event where monomeric Aβ misfolds and self-assembles into oligomers, protofibrils, and finally insoluble fibrils. aging-us.com An emerging therapeutic strategy involves using peptide fragments to interfere with this process. nih.gov It is hypothesized that certain Aβ fragments can bind to full-length Aβ, disrupt critical interfaces, and thereby modulate its aggregation into toxic species. nih.gov

Specifically for Aβ(1-34), it is postulated that this shorter peptide may act as a modulator of the aggregation of the more amyloidogenic Aβ(1-42). Because it shares the same N-terminal sequence, Aβ(1-34) could potentially co-assemble with Aβ(1-42). However, due to its truncated C-terminus, it lacks some of the hydrophobic residues that are critical for rapid aggregation and fibril formation. wikipedia.org This could lead to several outcomes:

Capping of Fibrils: Aβ(1-34) might bind to the growing ends of Aβ(1-42) fibrils, effectively "capping" them and preventing the further addition of monomers.

Disruption of Oligomerization: By interacting with Aβ(1-42) monomers, Aβ(1-34) could disrupt the formation of the most toxic soluble oligomeric species. mdpi.com

Formation of Non-toxic Hetero-oligomers: Aβ(1-34) could co-aggregate with Aβ(1-42) to form mixed oligomers that are less stable, less toxic, or more easily cleared than pure Aβ(1-42) oligomers.

While direct experimental evidence focusing solely on Aβ(1-34) as a modulator is still developing, studies on other C-terminally truncated fragments support this general principle. nih.gov

Beta-Amyloid (1-34) as a Potential Endogenous Regulatory or Protective Peptide Hypothesis

The long-held view of Aβ as a purely pathological molecule is being challenged by evidence that it serves several physiological functions. frontiersin.org Aβ peptides are present throughout life, are highly conserved across species, and have been implicated in roles such as protecting against microbial infection, regulating synaptic function, and promoting recovery from injury. frontiersin.orgnih.gov The tight regulation of Aβ production suggests it may perform an important cellular function. pnas.org

Within this context, Aβ(1-34) is hypothesized to be a non-toxic or even protective endogenous peptide. As a product of the degradation of longer, more toxic Aβ species, its generation could be part of a protective mechanism to reduce the burden of amyloidogenic peptides. researchgate.net Furthermore, being a soluble and less aggregation-prone fragment, Aβ(1-34) might have its own regulatory functions without the detrimental effects associated with Aβ(1-42). wikipedia.org

This hypothesis suggests that Aβ(1-34) could exert protective effects by:

Competing with Toxic Oligomers: Aβ(1-34) could compete with toxic Aβ oligomers for binding to cellular receptors, thereby preventing the initiation of downstream neurotoxic signaling cascades.

Lacking Neurotoxicity: Unlike the highly amyloidogenic Aβ(1-42), Aβ(1-34) is considered non-toxic and its production via BACE1-mediated cleavage represents a shift away from the amyloidogenic pathway. researchgate.net

Serving as a Functional Fragment: It may retain some of the beneficial physiological functions of Aβ, such as antimicrobial activity or synaptic regulation, without the high propensity for pathological aggregation. frontiersin.org

This hypothesis reframes Aβ(1-34) from a simple byproduct to a potentially beneficial element in the complex Aβ system, where the balance between different peptide species is crucial for brain health.

Future Research Directions and Unanswered Questions in Beta Amyloid 1 34 Research

Elucidating the Precise Physiological Roles of Endogenous Beta-Amyloid (1-34)

The prevailing focus on the pathological roles of amyloid peptides has often overshadowed the investigation of their normal physiological functions. Emerging evidence suggests that amyloid-beta peptides, in their soluble, monomeric forms, are not merely metabolic byproducts but may serve beneficial roles in the brain. en-journal.orgresearchgate.netfrontiersin.org These roles are thought to include regulation of synaptic function, promotion of neural growth, and protection against pathogens and toxins. researchgate.netfrontiersin.orgnih.gov

However, the specific contributions of endogenous Aβ(1-34) to these physiological processes are largely undefined. Future research must aim to answer critical questions:

Synaptic Plasticity: While Aβ in general has been shown to modulate synaptic transmission and plasticity in a dose-dependent manner, the specific impact of Aβ(1-34) on processes like long-term potentiation (LTP) and memory consolidation is unknown. frontiersin.orgnih.gov Studies have shown that both the depletion and the excessive increase of endogenous Aβ can impair synaptic function. nih.gov It is crucial to determine where Aβ(1-34) fits within this delicate balance.

Neuroprotection: Monomeric forms of Aβ have been reported to protect neurons from excitotoxic cell death and oxidative stress. en-journal.orgresearchgate.net It remains to be seen if Aβ(1-34) shares these neuroprotective properties and, if so, through what molecular mechanisms.

Antimicrobial Activity: A compelling hypothesis suggests that Aβ peptides are part of the innate immune system, acting as antimicrobial peptides that entrap pathogens. frontiersin.orgmdpi.com Investigating whether Aβ(1-34) possesses similar antimicrobial or antiviral capabilities is a key area for future exploration.

A significant challenge lies in the fact that Aβ(1-34) is a less abundant species, making its isolation and study in physiological contexts difficult. medchemexpress.commedchemexpress.com Developing tools and models that can specifically parse out the function of Aβ(1-34) from the complex milieu of other Aβ fragments will be essential.

Comprehensive Understanding of Beta-Amyloid (1-34) Contributions in Specific Disease Models

The role of various Aβ fragments in Alzheimer's disease (AD) is at the core of the amyloid cascade hypothesis, which posits that the accumulation of Aβ triggers a cascade of events leading to neurodegeneration. nih.govmdpi.com While Aβ(1-42) is considered the most pathogenic isoform due to its high propensity to aggregate, the contributions of other fragments like Aβ(1-34) are not well understood. en-journal.orgmdpi.com

Future research needs to utilize specific disease models to dissect the role of Aβ(1-34):

Alzheimer's Disease Models: In AD rodent models, the injection of various Aβ fragments has been used to mimic aspects of the disease. frontiersin.org It will be critical to develop and study models that specifically overproduce or are exposed to Aβ(1-34) to observe its unique impact on plaque formation, neuroinflammation, synaptic dysfunction, and cognitive deficits. frontiersin.org

Cerebral Amyloid Angiopathy (CAA): CAA involves the deposition of Aβ in the walls of cerebral blood vessels. nih.gov While Aβ(1-40) is the predominant species in CAA, the presence and potential contribution of Aβ(1-34) to vascular pathology warrant investigation.

Mixed Pathologies: Dementia often involves more than just Aβ and tau pathology, with conditions like Lewy body dementia and vascular dementia frequently co-occurring. nih.gov Understanding how Aβ(1-34) interacts with other pathological proteins, such as alpha-synuclein, in models of mixed dementia is an important and underexplored area.

Table 1: Key Research Questions for Aβ(1-34) in Disease Models

Research AreaKey Questions
Aggregation Propensity Does Aβ(1-34) co-aggregate with Aβ(1-40) and Aβ(1-42)? Does it modulate their aggregation kinetics?
Neurotoxicity Is Aβ(1-34) directly neurotoxic? Does it influence the toxicity of other Aβ species?
Inflammatory Response How do microglia and astrocytes in the brain respond to the presence of Aβ(1-34)?
Vascular Effects Does Aβ(1-34) contribute to the weakening of vascular walls or blood-brain barrier dysfunction seen in CAA? nih.gov

Development of Advanced Methodologies for Beta-Amyloid (1-34) Detection and Quantification in vivo

A major hurdle in studying Aβ(1-34) is the difficulty in accurately detecting and quantifying it in living systems. researchgate.net The development of robust and sensitive methodologies is paramount for advancing research into its physiological and pathological roles.

Current and future directions in methodology include:

Mass Spectrometry (MS): Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying specific Aβ peptides. researchgate.netoup.com Future efforts should focus on optimizing immunoprecipitation-MS (IP-MS) protocols to enhance the specific capture and sensitivity for Aβ(1-34) in complex biological fluids like cerebrospinal fluid (CSF) and plasma. researchgate.netoup.com

Immunoassays: Developing highly specific monoclonal antibodies that can distinguish Aβ(1-34) from other N- and C-terminally truncated fragments is crucial for creating reliable enzyme-linked immunosorbent assays (ELISAs) or other immunoassay platforms.

Table 2: Comparison of Potential Detection Methodologies for Aβ(1-34)

MethodologyAdvantagesChallenges for Aβ(1-34)Future Direction
Mass Spectrometry High specificity and can identify novel truncations. researchgate.netLow abundance of Aβ(1-34) requires significant enrichment. researchgate.netImproved immunoaffinity enrichment techniques. oup.com
Immunoassays High throughput and relatively low cost.Cross-reactivity with other Aβ fragments.Development of highly specific monoclonal antibodies.
PET Imaging Non-invasive, in vivo quantification of plaque load. nih.govNo specific tracers for different Aβ isoforms currently exist. nih.govDesign and validation of an Aβ(1-34)-specific radioligand.

Investigating the Conceptual Therapeutic Potential of Modulating Beta-Amyloid (1-34) Processing or Activity

Therapeutic strategies for Alzheimer's disease have heavily focused on reducing the production of Aβ, particularly Aβ(1-42), or enhancing its clearance. nih.govmdpi.com This includes inhibitors of β-secretase and γ-secretase, as well as immunotherapy using anti-Aβ antibodies. en-journal.orgnih.gov However, the broad-stroke removal of all Aβ species has raised concerns due to their potential physiological roles. researchgate.netfrontiersin.org

A more nuanced understanding of Aβ(1-34) could open new, more targeted therapeutic avenues:

Selective Modulation: If Aβ(1-34) is found to be benign or even protective, therapeutic strategies could be designed to selectively shift the cleavage of the amyloid precursor protein (APP) by γ-secretase to favor the production of shorter, less harmful fragments like Aβ(1-34) over the more amyloidogenic Aβ(1-42).

Targeting Specific Interactions: Should Aβ(1-34) be found to play a unique pathological role, for instance by seeding the aggregation of other Aβ species or through a specific receptor interaction, it could become a novel therapeutic target. Platinum-based complexes, for example, have been explored as inhibitors that target the metal-binding domain of Aβ to prevent aggregation and toxicity. pnas.org Understanding the unique structural and metal-binding properties of Aβ(1-34) could inform the design of similar targeted inhibitors.

Enhancing Clearance: Research into proteases that degrade Aβ, such as neprilysin and insulin-degrading enzyme, is an ongoing area of therapeutic interest. nih.govbiomolther.org Future studies should investigate whether these or other enzymes show preferential activity towards degrading Aβ(1-34), which could be leveraged to modulate its specific levels.

The key challenge is to move beyond the "one-size-fits-all" approach to Aβ-targeted therapies and develop strategies that can precisely modulate the Aβ profile towards a more benign or physiologically optimal state. nih.gov

Integration of Beta-Amyloid (1-34) Research Data with Multi-Omics Approaches in Neuroscience

The complexity of neurodegenerative diseases like Alzheimer's cannot be fully understood by studying a single molecule in isolation. nih.gov The future of Aβ(1-34) research lies in integrating its study with large-scale, systems-level data, a field known as multi-omics. frontiersin.orgoup.com

Proteomics: By analyzing the entire protein landscape in tissues or fluids, researchers can identify proteins that interact with Aβ(1-34) or whose levels correlate with Aβ(1-34) concentration. This can reveal the pathways and networks in which this specific peptide is involved.

Genomics and Transcriptomics: Integrating genomic data (like APOE genotype) and transcriptomic data (gene expression) with Aβ(1-34) levels can uncover genetic risk factors that influence its production or clearance and identify gene expression signatures associated with its presence. nih.gov

Metabolomics and Lipidomics: Analyzing metabolites and lipids can provide a functional readout of the cellular state. frontiersin.org Correlating the metabolome and lipidome with Aβ(1-34) levels could reveal metabolic dysregulation or specific lipid interactions that are influenced by or contribute to the peptide's effects. nih.gov

By combining these different "omics" layers, researchers can build comprehensive molecular maps of the brain. oup.com For example, a multi-omics approach could reveal if high levels of Aβ(1-34) in asymptomatic individuals are linked to specific changes in inflammatory gene expression, lipid metabolism, and protein networks, providing a holistic signature of its impact long before clinical symptoms appear. nih.gov This integrative approach is essential for moving from a reductionist view to a systems biology understanding of Aβ(1-34)'s role in the complex ecosystem of the brain.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for investigating Beta-Amyloid (1-34) in Alzheimer's disease models?

  • Methodological Answer : Beta-Amyloid (1-34) studies typically focus on three strategies: (1) reducing production via secretase inhibitors (e.g., beta-secretase/BACE1 or gamma-secretase modulators), (2) preventing aggregation using anti-amyloid agents, and (3) enhancing clearance via immunotherapies or natural agents. In vitro models (e.g., neuronal cell lines) are used for mechanistic studies, while in vivo models (e.g., transgenic mice) assess behavioral and pathological outcomes. Experimental design should include controls for off-target effects and validate peptide integrity using mass spectrometry .

Q. How should researchers ensure reproducibility in Beta-Amyloid (1-34) experiments?

  • Methodological Answer : Reproducibility requires detailed documentation of peptide source, preparation (e.g., solubilization protocols, aggregation state), and characterization (e.g., HPLC purity, endotoxin levels). Follow guidelines for in vivo studies: specify animal strain, age, dosing regimen, and behavioral assays. For in vitro work, report cell culture conditions, treatment duration, and controls for cytotoxicity. Use the SILK (stable isotope labeling kinetic) technique for turnover studies to standardize data collection across labs .

Q. What are best practices for formulating research questions on Beta-Amyloid (1-34) using frameworks like PICO or FINER?

  • Methodological Answer : Apply the PICO framework to define:

  • Population : Specific AD model (e.g., APP/PS1 mice).
  • Intervention : Beta-Amyloid (1-34) dosage or delivery method.
  • Comparison : Full-length Aβ (1-42) or scrambled peptide controls.
  • Outcome : Metrics like plaque density or cognitive performance.
    Use the FINER criteria to ensure feasibility, novelty, and relevance. For example, a FINER-compliant question: "Does Beta-Amyloid (1-34) exhibit distinct aggregation kinetics compared to Aβ(1-42) in primary neuronal cultures?" .

Advanced Research Questions

Q. How can conflicting data on Beta-Amyloid (1-34)'s neurotoxic vs. neuroprotective roles be resolved?

  • Methodological Answer : Contradictions arise from differences in peptide concentration, aggregation state (monomeric vs. oligomeric), and model systems. Address this by:

  • Dose-response analyses to identify toxicity thresholds.
  • Multi-model validation : Compare results across cell lines, organoids, and animal models.
  • Contextual interpretation : Consider interaction with other AD biomarkers (e.g., tau phosphorylation). For example, reduced secretion of Beta-Amyloid (1-34) in neurons may indicate impaired cellular clearance rather than reduced toxicity, necessitating lysosomal function assays .

Q. What advanced statistical methods are suitable for analyzing Beta-Amyloid (1-34) turnover data?

  • Methodological Answer : Use pharmacokinetic modeling (e.g., compartmental analysis) to estimate production and clearance rates from SILK data. For longitudinal studies, apply mixed-effects models to account for inter-individual variability. Report confidence intervals and effect sizes to avoid overinterpretation of small sample sizes. Ensure raw data are archived, and processed data (e.g., normalized plaque counts) are presented in tables with error margins .

Q. How should researchers address ethical and methodological gaps when translating Beta-Amyloid (1-34) findings to clinical trials?

  • Methodological Answer : Preclinical-to-clinical translation requires:

  • Ethical oversight : Adhere to institutional review board (IRB) protocols for human tissue use or patient-derived models.
  • Dose extrapolation : Use allometric scaling from animal studies to human equivalents.
  • Biomarker validation : Corrogate Beta-Amyloid (1-34) levels in CSF or plasma with PET imaging of amyloid plaques. Reference CONSORT guidelines for randomized trials and register studies in primary trial databases (e.g., ClinicalTrials.gov ) .

Methodological Guidance

Q. How to design a robust literature review for Beta-Amyloid (1-34) studies?

  • Methodological Answer :

  • Database selection : Use PubMed, Embase, and specialized repositories like AlzPED. Filter for primary sources (e.g., in vivo/in vitro studies) over reviews.
  • Quality assessment : Apply CAMARADES criteria for animal studies to evaluate bias risks (e.g., blinding, randomization).
  • Gap analysis : Identify understudied areas, such as sex-specific responses or non-canonical Aβ fragments .

Q. What are the key considerations for presenting Beta-Amyloid (1-34) data in publications?

  • Methodological Answer :

  • Data segregation : Include raw data (e.g., ELISA readings) in supplements and processed data (e.g., normalized fold changes) in main figures.
  • Visualization : Use scatterplots for dose-response curves and heatmaps for aggregation assays.
  • Reproducibility checklist : Provide peptide lot numbers, antibody validation details (e.g., Western blot dilutions), and statistical code repositories (e.g., GitHub) .

Tables for Quick Reference

Key Parameter Recommended Method References
Peptide PurityHPLC with UV detection
Aggregation StateThioflavin T assay or TEM imaging
In Vivo ClearanceSILK technique with isotopic labeling
Statistical AnalysisMixed-effects models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.